Reduced Hemolytic and Hypersensitivity Risk Versus Polysorbate 80 in Parenteral Formulations
In a study evaluating Shenmai injection formulations, Solutol HS-15 at 0.2% concentration demonstrated significantly lower hemolysis rate and reduced vascular irritation compared to the marketed formulation containing 0.5% Polysorbate 80 [1]. Additionally, the degranulation rate of RBL-2H3 mast cells and SC5b-9 complement activation levels were lower for Solutol HS-15 than for both injectable-grade and standard-grade Polysorbate 80, indicating reduced hypersensitivity and complement activation-related pseudoallergy (CARPA) potential [1].
| Evidence Dimension | Hemolysis rate and hypersensitivity markers |
|---|---|
| Target Compound Data | 0.2% HS 15: lower hemolysis rate, lower vascular irritation, lower RBL-2H3 degranulation, lower SC5b-9 than Polysorbate 80 |
| Comparator Or Baseline | 0.5% injectable-grade Polysorbate 80 (marketed formulation) |
| Quantified Difference | Significantly lower hemolysis and hypersensitivity (p < 0.05); exact hemolysis percentages reported in original study |
| Conditions | Shenmai injection formulation; in vitro hemolysis assay; RBL-2H3 cell degranulation assay; human serum SC5b-9 complement activation assay |
Why This Matters
For parenteral drug developers, selecting a solubilizer with intrinsically lower hemolytic and immunogenic potential reduces the risk of adverse events and may streamline regulatory approval for injectable products.
- [1] Qi XX, Li C, Sun CM, Xiong YR, Tu JS. Stability and safety study of Shenmai injection using Kolliphor HS 15 as solubilizer. Chinese Journal of New Drugs. 2024. (Abstract: HS 15 showed lower hemolysis rate, less vascular irritation, and lower allergenicity than polysorbate 80). View Source
